



# Navigating the "X-111" Landscape: A Review of Similarly Named Investigational Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GXF-111   |           |
| Cat. No.:            | B12396617 | Get Quote |

The investigational drug designated as "GXF-111" does not appear in publicly available scientific literature or clinical trial databases. It is possible that this designation is an internal company code, a typographical error, or refers to a very early-stage compound not yet in the public domain. However, several other investigational therapies with similar "X-111" designations are currently under development. This report provides a detailed overview of the available information for these distinct therapeutic candidates, including their dosage and administration guidelines where available, mechanisms of action, and relevant experimental protocols.

# RGX-111: A Gene Therapy for Mucopolysaccharidosis Type I (MPS I)

RGX-111 is an investigational, one-time gene therapy designed for the treatment of Mucopolysaccharidosis Type I (MPS I), a rare genetic disorder. It is being developed by REGENXBIO.

Mechanism of Action: RGX-111 utilizes an adeno-associated virus vector (AAV9) to deliver a functional copy of the human  $\alpha$ -L-iduronidase (IDUA) gene directly to the central nervous system (CNS). Patients with MPS I have a deficiency in the IDUA enzyme, leading to the accumulation of glycosaminoglycans (GAGs) in tissues, which causes progressive damage. By providing a correct copy of the IDUA gene, RGX-111 aims to enable the continuous production of the essential enzyme within the CNS, thereby preventing or slowing the neurocognitive decline associated with the disease.[1]



Dosage and Administration: RGX-111 is administered as a single dose directly into the cerebrospinal fluid (CSF) via an intracisternal or intrathecal injection.[2] This direct-to-CNS approach is intended to bypass the blood-brain barrier.

Clinical Trial Protocols: The Phase I/II clinical trial (NCT03580083) is a multicenter, open-label, dose-escalation study.[1][2]

| Parameter          | Details                                                                                                                                               |  |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Indication         | Mucopolysaccharidosis Type I (MPS I)                                                                                                                  |  |
| Patient Population | Patients aged 4 months and older with evidence of neurocognitive deficit.[2]                                                                          |  |
| Dosage Cohorts     | Two dose levels have been evaluated: 1.0x10 <sup>10</sup> genome copies per gram (GC/g) of brain mass and 5.0x10 <sup>10</sup> GC/g of brain mass.[3] |  |
| Administration     | Single intracisternal injection.[2]                                                                                                                   |  |
| Immunosuppression  | Patients receive an immunosuppressive regimen for a period following administration to manage potential immune responses to the AAV vector.[3]        |  |
| Primary Outcome    | Safety and tolerability.[1]                                                                                                                           |  |

Experimental Workflow:





Click to download full resolution via product page

Caption: RGX-111 Clinical Trial Workflow.

### **RX-111: An Anti-Inflammatory Small Molecule**



RX-111 is a small molecule inhibitor of protein binding to glycosaminoglycans (GAGs), specifically heparan sulfate. It has demonstrated anti-inflammatory properties in preclinical models.[4]

Mechanism of Action: RX-111 is a thieno[2,3-c]pyridine derivative that functions by inhibiting the interaction between proteins and heparan sulfate on the cell surface.[4] This interaction is crucial for the inflammatory process, including the rolling and adhesion of leukocytes to endothelial cells. By blocking this binding, RX-111 can reduce the inflammatory response.[4]

#### Signaling Pathway:



Click to download full resolution via product page

Caption: RX-111 Mechanism of Action.



## VB-111 (Ofranergene Obadenovec): An Anti-Cancer Gene Therapy

VB-111 is a non-replicating adenovirus that carries a Fas-chimera transgene. It is being investigated for the treatment of recurrent glioblastoma (rGBM) and other solid tumors.[5]

Mechanism of Action: VB-111 has a dual mechanism of action. Firstly, it selectively targets the tumor vasculature, leading to the targeted apoptosis (cell death) of endothelial cells lining the tumor's blood vessels. Secondly, it is designed to induce a tumor-specific immune response.[5]

Clinical Trial Protocols: A Phase I/II study evaluated the safety, tolerability, and efficacy of VB-111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[5]

| Parameter        | Details                                                                                                                                                                                                                                                   |  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Indication       | Recurrent Glioblastoma (rGBM)                                                                                                                                                                                                                             |  |
| Treatment Groups | 1. Subtherapeutic dose escalation. 2. Limited exposure (monotherapy until progression). 3. Primed combination (monotherapy followed by combination with bevacizumab upon progression). 4. Unprimed combination (upfront combination with bevacizumab).[5] |  |
| Primary Endpoint | Median Overall Survival (OS).[5]                                                                                                                                                                                                                          |  |
| Key Finding      | Patients primed with VB-111 monotherapy who continued with the addition of bevacizumab after progression showed a significant survival advantage.[5]                                                                                                      |  |

## **COVALENT-111: A Clinical Study of BMF-219 for Diabetes**

COVALENT-111 is the designation for a Phase II clinical study of the investigational drug BMF-219 in patients with type 2 diabetes.[6]



Mechanism of Action of BMF-219: BMF-219 is an oral covalent small molecule designed to inhibit menin. Menin is believed to act as a brake on the growth and turnover of pancreatic beta cells. By inhibiting menin, BMF-219 is hypothesized to promote the regeneration of healthy beta cells, potentially leading to improved glycemic control.[6]

Clinical Study Design: The COVALENT-111 study includes a dose-escalation phase followed by an expansion phase.

| Parameter             | Details                                                                                                      |
|-----------------------|--------------------------------------------------------------------------------------------------------------|
| Indication            | Type 2 Diabetes                                                                                              |
| Drug                  | BMF-219                                                                                                      |
| Dose Escalation Phase | Patients received treatment for 28 days.[6]                                                                  |
| Expansion Phase       | Selected dose levels (100mg and 200mg) will be administered for up to 12 weeks.[6]                           |
| Key Observations      | Patients have shown improved glycemic control off-therapy, suggesting enhanced pancreatic islet function.[6] |

In conclusion, while information on a specific entity named "GXF-111" is not available, the landscape of investigational therapies includes several compounds with similar "X-111" designations. Each of these, including RGX-111, RX-111, VB-111, and the COVALENT-111 study of BMF-219, has a distinct mechanism of action, therapeutic target, and clinical development program. Researchers and drug development professionals should carefully distinguish between these different investigational agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. research.chop.edu [research.chop.edu]
- 3. REGENXBIO Presents Positive Initial Data from Phase I/II Trial of RGX-111 for the Treatment of Severe MPS I at 18th Annual WORLDSymposium™ 2022 | Regenxbio Inc [regenxbio.gcs-web.com]
- 4. Mechanism of action and efficacy of RX-111, a thieno[2,3-c]pyridine derivative and small
  molecule inhibitor of protein interaction with glycosaminoglycans (SMIGs), in delayed-type
  hypersensitivity, TNBS-induced colitis and experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of VB-111, an anticancer gene therapy, in patients with recurrent glioblastoma: results of a phase I/II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomea Fusion Presents Patient Cohorts in COVALENT-111 [globenewswire.com]
- To cite this document: BenchChem. [Navigating the "X-111" Landscape: A Review of Similarly Named Investigational Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396617#gxf-111-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com